molecular formula C16H18O B14115896 1-Butyl-4-phenoxybenzene

1-Butyl-4-phenoxybenzene

Cat. No.: B14115896
M. Wt: 226.31 g/mol
InChI Key: GAPYMIKIYFGGKP-UHFFFAOYSA-N
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Description

1-Butyl-4-phenoxybenzene (CAS 17952-07-7) is a high-purity chemical compound offered for research and development purposes. This compound belongs to the class of diphenyl ether derivatives, which are of significant interest in material science, particularly in the study of polymer blends and compatibilization . Researchers utilize such structures as model compounds or intermediates in the development of advanced polymeric materials, where their incorporation can influence material properties . As a diphenyl ether analog, it serves as a valuable building block in organic synthesis and materials chemistry research. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-butyl-4-phenoxybenzene

InChI

InChI=1S/C16H18O/c1-2-3-7-14-10-12-16(13-11-14)17-15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3

InChI Key

GAPYMIKIYFGGKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthesis and Manufacturing of 1 Butyl 4 Phenoxybenzene

Ullmann Condensation

The Ullmann condensation, a classic method for forming diaryl ethers, involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of 4-bromophenol (B116583) with butylbenzene (B1677000) in the presence of a copper catalyst and a base at elevated temperatures. beilstein-journals.org While historically requiring harsh reaction conditions, modern modifications of the Ullmann reaction utilize ligands to facilitate the coupling under milder temperatures. beilstein-journals.orgorganic-chemistry.org

The generalized reaction is as follows:

Aryl Halide + Phenol --(Copper Catalyst, Base)--> Diaryl Ether + Halide Salt

Buchwald-Hartwig Cross-Coupling

A more contemporary and often more efficient method for diaryl ether synthesis is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. organic-chemistry.orgthieme-connect.com This reaction offers a broader substrate scope and generally proceeds under milder conditions than the traditional Ullmann condensation. rsc.orgwikipedia.org The synthesis of this compound via this method would involve the coupling of an aryl halide or triflate (e.g., 1-bromo-4-butylbenzene (B1268048) or 1-iodo-4-butylbenzene) with phenol, or conversely, 4-phenoxyphenol (B1666991) with a butyl halide, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. harvard.edu

The catalytic cycle is understood to involve oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to yield the diaryl ether and regenerate the palladium(0) catalyst. wikipedia.org

Alternative Synthetic Routes

Other less common methods for the synthesis of diaryl ethers exist, such as nucleophilic aromatic substitution (S NAr). researchgate.net This approach is generally limited to substrates where the aryl halide is activated by electron-withdrawing groups. organic-chemistry.org Metal-free synthesis strategies using diaryliodonium salts have also been developed, offering a mild alternative to traditional metal-catalyzed methods. organic-chemistry.org

Chemical and Physical Properties

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-tert-butyl-4-phenoxybenzene shows characteristic signals for the aromatic protons and the tert-butyl group. The aromatic protons appear as multiplets in the range of δ 6.9-7.4 ppm, while the nine equivalent protons of the tert-butyl group appear as a sharp singlet around δ 1.3 ppm. wiley-vch.debeilstein-journals.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework. For 1-tert-butyl-4-phenoxybenzene, distinct signals are observed for the quaternary carbon of the tert-butyl group, the carbon attached to the tert-butyl group, the other aromatic carbons, and the carbons of the phenoxy group. wiley-vch.debeilstein-journals.org

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. For 1-tert-butyl-4-phenoxybenzene, the molecular ion peak (M+) is observed at m/z 226. wiley-vch.de

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of functional groups. Key absorptions for this compound include C-H stretching vibrations of the aromatic rings and the alkyl group, C=C stretching of the aromatic rings, and the characteristic C-O-C stretching of the ether linkage.

Research Findings and Applications

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. The presence of the phenoxybenzene core allows for further functionalization, enabling the creation of more complex molecules. The butyl group can also be modified or can influence the reactivity of the aromatic rings in subsequent reactions.

Potential in Liquid Crystal Research

The molecular structure of this compound, with its somewhat elongated shape and the presence of a flexible alkyl group, suggests potential for its use as a component in liquid crystal mixtures. researchgate.nettandfonline.com The butyl group can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed. rsc.orgworktribe.com The study of how different alkyl substituents on diaryl ether cores affect liquid crystal behavior is an active area of research. researchgate.netrsc.org

Investigations in Polymer Science

Substituted diaryl ethers, including those with butyl groups, are investigated as monomers or additives in polymer science. The incorporation of such structures can modify the properties of polymers, for example, by increasing their thermal stability, altering their solubility, or enhancing their gas permeability. researchgate.net Research has shown that the introduction of a tert-butylphenoxy group into polyimides can improve their processability and gas separation performance. researchgate.net

Conclusion

Integration into Polymeric Systems

The incorporation of the this compound moiety into polymer chains significantly influences their physical and chemical characteristics. This is primarily achieved by utilizing derivatives of this compound as monomers in polymerization reactions.

Derivatives of this compound serve as crucial monomers for the synthesis of high-performance polymers such as polyimides, polyesters, and polycarbonates.

Polyimides: Diamine derivatives of phenoxybenzene, such as 1,3-diamino-4-(4'-tert-butylphenoxy)benzene, are used to synthesize aromatic polyimides. researchgate.net These polyimides exhibit high thermal stability and good mechanical properties. researchgate.net The introduction of the bulky tert-butylphenoxy group can enhance the solubility and gas permeability of the resulting polyimides. researchgate.net For instance, polyimides derived from 1,2-bis(4-aminophenoxy)-4-tert-butyl benzene (B151609) have demonstrated both high solubility and favorable thermal properties. tandfonline.com

Polyesters: While direct synthesis of polyesters from this compound is less common, related phenoxybenzene structures are employed. For example, the transesterification of diphenyl carbonate with bisphenols is a key industrial method for producing polycarbonates, which are a type of polyester. uwb.edu.pl The fundamental chemistry involving phenoxy groups is central to these polymerization processes.

Polycarbonates: The synthesis of polycarbonates can involve monomers structurally related to this compound. The process for preparing polycarbonates may include various substituted phenoxybenzenes. google.com Organo-catalysis is a method used for the synthesis of high-molecular-weight aliphatic polycarbonates through a two-step polycondensation of dimethyl carbonate and a linear alkane diol. rsc.org

Table 1: Examples of Polymers Synthesized Using this compound Derivatives

Polymer Type Monomer Derivative Example Key Properties of Resulting Polymer
Polyimide 1,3-diamino-4-(4'-tert-butylphenoxy)benzene researchgate.net High thermal stability, good mechanical properties, enhanced solubility, increased gas permeability researchgate.net

The presence of the butyl-phenoxybenzene group within a polymer chain has a profound effect on its three-dimensional structure and how the chains pack together. The bulky and somewhat flexible nature of this moiety can disrupt the close packing of polymer chains. chemrxiv.org This disruption increases the fractional free volume within the polymer matrix. researchgate.net

This increased free volume is particularly significant in applications like gas separation membranes, as it can enhance the permeability of gases through the polymer. researchgate.netresearchgate.net The specific conformation of the polymer chains, whether they adopt a more extended or a more coiled state, is also influenced by the interactions between the butyl-phenoxybenzene units and the rest of the polymer backbone. aps.org The introduction of such bulky side groups can lead to a less folded and more anisotropic polymer chain structure. chemrxiv.org

Design and Synthesis of Functional Materials Incorporating this compound

The unique properties imparted by the this compound unit make it a target for the design and synthesis of a variety of functional materials. For example, its incorporation into polyimides is a strategic approach to developing materials with superior thermal stability and processability. tandfonline.comdntb.gov.ua The synthesis often involves multi-step reactions to create complex monomers which are then polymerized. researchgate.net These materials can be tailored for specific applications by modifying the chemical structure of the this compound monomer before polymerization.

Application in Advanced Membrane Technologies (e.g., Gas Separation Membranes)

Polymers containing the this compound moiety are particularly promising for use in advanced membrane technologies, especially for gas separation. The bulky tert-butyl group increases the free volume within the polymer matrix, which facilitates the transport of gas molecules. researchgate.netnih.gov

Polyimides synthesized with a diamine containing a tert-butyl phenoxy group have shown significantly enhanced gas permeability coefficients compared to their non-substituted counterparts. researchgate.net For instance, a polyimide containing two different bulky pendant groups, including a tert-butylphenoxy group, exhibited a high gas permeability coefficient for carbon dioxide. researchgate.net The introduction of such bulky groups can improve gas separation performance by increasing the intersegmental distance between polymer chains. nih.gov

Table 2: Gas Permeability Data for a Polyimide Containing a t-Butyl-Phenoxy Group

Gas Permeability Coefficient (Barrer)
CO₂ 58.3 researchgate.net

Data for a polyimide based on tBuPDAB and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride. researchgate.net

Photo-responsive Materials Development

Photo-responsive materials are capable of changing their properties upon exposure to light. This is often achieved by incorporating photo-sensitive molecules, known as chromophores, into a material. While there is no direct evidence of this compound itself being a primary chromophore, its structural features can be complementary in the design of photo-responsive polymers.

The principle of photo-responsive materials often involves the isomerization of molecules like azobenzene (B91143) upon light irradiation, which leads to macroscopic changes in the material. specificpolymers.com The bulky nature of the this compound group could be used to create free volume within a polymer matrix, potentially facilitating the photo-isomerization of incorporated chromophores. This could be advantageous in developing materials for applications such as light-induced shape-memory polymers or photomechanical actuators. specificpolymers.com

Liquid Crystalline Materials Development

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of order. The rod-like or disc-like shape of molecules is a common feature of compounds that form liquid crystalline phases.

While this compound itself is not a liquid crystal, its rigid phenoxybenzene core is a structural element found in many liquid crystalline molecules. By chemically modifying this compound, for instance by adding long alkyl chains or other mesogenic (liquid crystal-forming) groups, it is conceivable to synthesize new liquid crystalline materials. The butyl group could act as a flexible tail, which is a common feature in thermotropic liquid crystals that exhibit phase changes with temperature. tcichemicals.com The development of such materials could lead to new applications in displays, sensors, and other advanced technologies.

Chemical Reactivity and Mechanistic Studies

Investigation of Reaction Pathways and Intermediates

The reactions of 1-butyl-4-phenoxybenzene proceed through various mechanisms involving distinct intermediates. The specific pathway is highly dependent on the reagents and reaction conditions.

Radical Intermediates: In reactions involving radical initiators or photolysis, the formation of radical species is a key pathway. For instance, the oxidation of the butyl side chain is understood to proceed via the formation of a resonance-stabilized benzylic radical at the carbon atom adjacent to the aromatic ring. libretexts.org This intermediate's stability is enhanced by the delocalization of the unpaired electron into the π-system of the benzene (B151609) ring. libretexts.org Similarly, electron-transfer-induced reactions, such as the cycloaddition of 1-allyl-4-phenoxybenzene (a related derivative), proceed through the formation of a radical cation intermediate. nih.gov

Carbocation Intermediates: Electrophilic aromatic substitution reactions are characterized by the formation of a cationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com When an electrophile attacks one of the benzene rings of this compound, the aromaticity is temporarily broken, and a positive charge is delocalized across the remaining sp2-hybridized carbons. masterorganicchemistry.com In Friedel-Crafts alkylation, the reaction of an alkyl halide with a Lewis acid generates a carbocation electrophile. libretexts.org While primary carbocations like the n-butyl cation are prone to rearrangement to more stable secondary carbocations, Friedel-Crafts acylation proceeds via a resonance-stabilized acylium ion, which does not rearrange. libretexts.orglibretexts.org

Anionic Intermediates: Nucleophilic aromatic substitution (SNAr) pathways involve the formation of a negatively charged intermediate called a Meisenheimer complex. libretexts.org This occurs when a nucleophile attacks an aromatic ring that is activated by potent electron-withdrawing groups, leading to a resonance-stabilized carbanion. libretexts.org While the unsubstituted rings of this compound are not sufficiently activated for this pathway, the mechanism is relevant for its functionalized derivatives (e.g., nitro-substituted versions). cymitquimica.com

Kinetic Studies of Formation and Transformation Reactions

Quantitative kinetic data for the reactions of this compound are not extensively documented in the literature. However, kinetic trends can be inferred from studies on analogous compounds and related reaction types.

Formation Reactions: The synthesis of diaryl ethers, including this compound, is often achieved through Ullmann condensation. wikipedia.org Traditional Ullmann reactions are known to have slow kinetics, requiring high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern catalytic systems using soluble copper catalysts with specific ligands have been developed to improve reaction rates and allow for milder conditions. organic-chemistry.org

Transformation Reactions: The rate of transformation reactions is influenced by several factors. In the catalytic oxidation of alkyl-substituted aromatic compounds, the reaction rate is sensitive to the concentrations of the catalyst and reactants, as well as temperature and pressure. epo.org For the microbial oxidation of various alkyl ethers by Rhodococcus sp., a trend was observed where the rate of oxidation tended to decrease as the molecular weight and length of the alkyl chain increased, likely due to decreased water solubility or enzyme-substrate affinity. nih.gov

Kinetic studies on the oxidation of substituted diphenyl sulphoxides by peroxomonosulphate have shown that the reactions are first-order with respect to both the sulphoxide and the oxidant. ias.ac.in While not directly involving this compound, such studies provide a framework for understanding the kinetics of oxidation reactions within this class of compounds.

Oxidation and Reduction Chemistry of the Phenoxybenzene Core

The phenoxybenzene structure in this compound can undergo both oxidation and reduction, targeting either the alkyl side-chain or the aromatic ether core, depending on the reagents used.

Oxidation: The most common oxidation reaction for alkylbenzenes involves the alkyl side-chain. When treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the n-butyl group of this compound is oxidized to a carboxylic acid group, yielding 4-phenoxybenzoic acid. libretexts.orglumenlearning.com This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon (the carbon attached to the aromatic ring). libretexts.orgmasterorganicchemistry.comlumenlearning.com In contrast, its isomer, 1-tert-butyl-4-phenoxybenzene (B8817345), is resistant to this type of oxidation because it lacks a benzylic hydrogen. libretexts.orglumenlearning.com A patented process describes the oxidation of tertiary-butyl groups on aromatic rings to the corresponding carboxylic acids using nitrogen dioxide (NO₂) gas at elevated temperatures. docbrown.info

The phenoxybenzene core itself is generally resistant to oxidation, but under specific biocatalytic conditions, cleavage can occur. For example, some bacterial strains can oxidize the Cα position of the alkyl chain, which can lead to subsequent ether cleavage. nih.gov

Reduction: The phenoxybenzene core can be reduced under various catalytic conditions. A common transformation is the cleavage of the carbon-oxygen ether bond, a reaction known as hydrodeoxygenation (HDO). This can be achieved through catalytic hydrogenolysis using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. science.gov This reaction would cleave this compound into butylbenzene (B1677000) and phenol (B47542). Electrochemical methods have also been developed for the reductive cleavage of aryl ethers, promoted by agents like sodium borohydride, which can break the C-O bond to yield arenes and phenols. researchgate.net

Furthermore, the aromatic rings can be hydrogenated under harsh catalytic conditions, though this is less common than ether cleavage. The reduction of activated derivatives, such as 4-phenoxybenzene trialkylammonium iodide, to the corresponding arene (phenoxybenzene) has been demonstrated using a nickel-based catalytic system with a small N-heterocyclic carbene (NHC) ligand in a polar solvent. rsc.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for this compound, allowing for the introduction of various functional groups onto its aromatic rings. lookchem.com The reaction proceeds via the attack of an electrophile on the electron-rich π-system of the benzene rings. masterorganicchemistry.com

The regioselectivity of the substitution is governed by the directing effects of the existing substituents—the n-butyl group and the phenoxy group.

n-Butyl Group: This is an alkyl group, which is a weak activating group and an ortho, para-director due to its electron-donating inductive effect.

Phenoxy Group (-OPh): This is an ether group, which is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be delocalized into the ring through resonance.

The phenoxy group is a more powerful activator than the butyl group. Therefore, electrophilic attack is most likely to occur on the ring bearing the butyl group, at the positions ortho to the strongly activating phenoxy group. Substitution can also occur on the unsubstituted phenyl ring, primarily at the para position relative to the ether linkage.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound This table is predictive, based on established principles of electrophilic aromatic substitution.

ReactionTypical ReagentsElectrophilePredicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺1-Butyl-2-nitro-4-phenoxybenzene and 1-Butyl-4-(4-nitrophenoxy)benzene
HalogenationBr₂, FeBr₃Br⁺1-Bromo-4-butyl-2-phenoxybenzene and 1-Butyl-4-(4-bromophenoxy)benzene
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺1-(4-Butyl-3-phenoxyphenyl)ethan-1-one
Friedel-Crafts AlkylationRCl, AlCl₃R⁺Products are complex due to polyalkylation and potential carbocation rearrangement. libretexts.orglibretexts.org

Advanced Analytical Methodologies for Compound Characterization and Purity

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 1-Butyl-4-phenoxybenzene, providing powerful means for its separation and quantification. Gas and liquid chromatography, especially when coupled with mass spectrometry, offer high sensitivity and selectivity.

Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. When paired with a Mass Spectrometry (GC-MS) detector, it allows for definitive identification based on both the retention time of the compound as it passes through the GC column and its unique mass spectrum.

Published research details specific GC-MS methods for the analysis of 1-tert-butyl-4-phenoxybenzene (B8817345). wiley-vch.dersc.org In one such method, analysis was performed on an Agilent 6890N instrument equipped with a 5973N mass detector. wiley-vch.dersc.org The separation was achieved on an HP-5MS capillary column with a stationary phase composed of 5% diphenyldimethylpolysiloxane. wiley-vch.dersc.org The temperature program is crucial for effective separation, often starting at a low temperature and gradually ramping up to elute the compound of interest. wiley-vch.dersc.org In a study of wood extractives, 1-(1,1-dimethylethyl)-4-phenoxy-Benzene was identified with a retention time of 39.98 minutes. usda.gov Mass spectrometry data from the NIST library indicates that under electron ionization (EI), 1-tert-Butyl-4-phenoxybenzene produces a characteristic mass spectrum with a prominent peak at a mass-to-charge ratio (m/z) of 211, which is a key identifier for the molecule. nih.gov

Table 1: GC-MS Parameters for this compound Analysis

Parameter Value Reference
Instrument Agilent 6890 N GC with 5973 N MS wiley-vch.dersc.org
Column HP-5MS (30 m x 0.25 mm) wiley-vch.dersc.org
Stationary Phase 5% diphenyldimethylpolysiloxane film (0.25 µm) wiley-vch.dersc.org
Initial Temperature 45 °C (hold for 2 min) wiley-vch.dersc.org
Temperature Program Ramp 2°C/min to 50°C, then 10°C/min to 250°C (hold 10 min) wiley-vch.dersc.org
Ionization Mode Electron Ionization (EI) wiley-vch.dersc.org
Top Mass Peak (m/z) 211 nih.gov
Molecular Weight 226.14 usda.gov

For compounds that may not be suitable for GC due to lower volatility or thermal instability, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase.

While specific HPLC methods for this compound are not extensively detailed in the literature, standard reverse-phase (RP) methods can be readily applied. Analysis of structurally related compounds provides a framework for a suitable method. For instance, the analysis of 1-(Bromomethyl)-4-phenoxybenzene can be performed on a C18 column using a mobile phase of acetonitrile (B52724) and water with an acid modifier like formic acid for mass spectrometry compatibility. sielc.comnih.gov Detection is typically achieved using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light. nih.gov

Coupling HPLC with mass spectrometry (LC-MS) significantly enhances analytical power. For a compound like this compound, electrospray ionization (ESI) in positive ion mode would be a common approach to generate ions for the mass analyzer. lcms.cz This combination allows for the sensitive detection and quantification of the compound in complex matrices. nih.gov

Table 2: Typical HPLC and LC-MS Parameters for Phenyl Ether Compounds

Parameter Value Reference
System HPLC with UV or MS detector nih.gov
Column Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) nih.govsielc.com
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid sielc.comlcms.cz
Detection UV at ~245-280 nm or MS nih.govsielc.com
MS Ionization Electrospray Ionization (ESI), Positive Mode lcms.cz

Purity Assessment Techniques

The purity of a this compound sample is most commonly determined using the same high-resolution chromatographic techniques employed for its separation and quantification. In both GC and HPLC, a highly pure sample will ideally present as a single, sharp, and symmetrical peak in the chromatogram. The purity can be quantified using the peak area percentage, where the area of the main peak is compared to the total area of all peaks in the chromatogram. A purity of over 98% is often required for chemical reagents. chemsrc.com For example, a related compound, 1-Butyl-4-nitrobenzene, is commercially available with a purity of >96.0% as determined by GC. tcichemicals.com

During synthesis and purification processes like flash chromatography, Thin Layer Chromatography (TLC) is often used as a rapid, qualitative method to monitor the reaction's progress and assess the purity of fractions. wiley-vch.dersc.org A single spot on a developed TLC plate suggests a high degree of purity.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. This destructive method provides data to confirm the empirical and molecular formula of a substance, which is a crucial step in verifying the identity of a newly synthesized compound.

The molecular formula for 1-tert-Butyl-4-phenoxybenzene is C₁₆H₁₈O. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer for a pure sample should closely match these calculated values. This comparison serves as a definitive check on the compound's composition. researchgate.net While specific experimental data for this compound is not available, the principle involves comparing the "calculated" theoretical values against the "found" experimental values, as is standard practice in chemical characterization. researchgate.netrsc.org

Table 3: Theoretical Elemental Composition of this compound (C₁₆H₁₈O)

Element Symbol Atomic Mass Molar Mass (g/mol) Theoretical %
Carbon C 12.011 226.31 84.89%
Hydrogen H 1.008 226.31 8.01%
Oxygen O 15.999 226.31 7.07%

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of diaryl ethers, the structural class to which 1-butyl-4-phenoxybenzene belongs, has traditionally relied on methods like the Ullmann condensation. However, these often require harsh reaction conditions. Future research is intensely focused on developing milder, more efficient, and versatile catalytic systems.

A significant area of exploration involves the use of advanced metal catalysts. Palladium-based systems, particularly those employing N-heterocyclic carbene (NHC) ligands, have shown great promise for the C–O bond formation required for diaryl ether synthesis. organic-chemistry.org These catalysts can be formed in situ and have demonstrated high efficiency in coupling various phenols with aryl chlorides under relatively mild conditions, achieving good to excellent yields with low catalyst loadings. organic-chemistry.org Similarly, nickel-catalyzed cross-coupling reactions are emerging as a powerful alternative, capable of facilitating the synthesis of diaryl ethers under mild conditions with weak bases. researchgate.net The combination of photoredox catalysis with nickel has enabled the cross-coupling of a wide array of aryl halides and phenol (B47542) derivatives at room temperature. researchgate.net

Another promising frontier is the development of nanocatalysts, which offer high surface area and potential for recyclability. Carbon nanofiber supported copper nanoparticles (CuNP/CNF), for example, have been effective in Ullmann-type C–O couplings of phenols with aryl iodides and bromides. nih.gov Magnetically separable nanocatalysts, such as those based on iron oxides, further enhance the ease of recovery and reuse, aligning with the goals of sustainable chemistry. nih.gov

Visible-light-mediated synthesis represents a particularly innovative and green approach. Using organic dyes like eosin (B541160) Y as a photocatalyst, diaryl ethers can be synthesized from arylboronic acids and diaryliodonium salts under mild, metal-free conditions, irradiated by visible light. researchgate.net This method avoids the costs and toxicity associated with metal catalysts and utilizes a renewable energy source. researchgate.net

Catalytic SystemSubstratesKey FeaturesReference
Pd(OAc)₂ / NHC Aryl chlorides, PhenolsIn situ catalyst formation; High yields (74-96%); Phosphine-free. organic-chemistry.org
NiCl₂(PPh₃)₂ Heterocyclic alcohols, Aryl bromidesLow catalyst loading; Utilizes weak base (KHCO₃). researchgate.net
CuNP / CNF Aryl iodides/bromides, PhenolsNanocatalyst; Good recyclability (up to five runs). nih.gov
Eosin Y / Visible Light Arylboronic acids, Diaryliodonium saltsMetal-free; Mild conditions (room temp); Sustainable energy source. researchgate.net
Sol-Gel Immobilized Cu Aryl bromides, PhenolsReusable catalyst; High yields (up to 99%). rsc.org

Development of Advanced Functional Materials with Tunable Properties

The unique structure of this compound, featuring a bulky, non-polar tert-butyl group and a flexible ether linkage, makes it and its derivatives attractive building blocks for advanced functional materials. A significant area of emerging research is in the field of high-performance polymers, particularly polyimides.

Polyimides are known for their exceptional thermal stability and mechanical properties, making them suitable for applications like gas separation membranes. researchgate.net Research has shown that incorporating a bulky tert-butylphenoxy group into the polymer backbone, using monomers like 1,3-diamino-4-(4′-tert-butylphenoxy)benzene, can significantly enhance material properties. The presence of the tert-butyl group disrupts polymer chain packing, which increases the fractional free volume and d-spacing within the material. researchgate.net This structural modification leads to a notable improvement in gas permeability coefficients, with enhancements of 2.5 to 8 times depending on the gas. researchgate.net For instance, a polyimide derived from this monomer showed a high permeability coefficient for CO₂. researchgate.net Future work will likely focus on fine-tuning these structures to optimize the trade-off between permeability and selectivity for specific gas separation applications, such as natural gas purification or carbon capture.

Beyond membranes, the phenoxybenzene moiety is a component in other functional materials. Derivatives have been investigated as potential monomers for a range of polymers. researchgate.net The dielectric properties and heat resistance of materials containing phenoxy groups are being explored for applications in microelectronics and advanced composites. researchgate.netresearchgate.net For example, phthalonitrile (B49051) resins, which are used in high-temperature structural applications, can be modified with phenoxy groups to tune their processing viscosity and the thermal properties of the resulting cured materials. researchgate.net The development of novel diamines with specific side chains, such as sulfonyl groups, built upon a phenoxybenzene framework, are also being synthesized for use in thermally resistant polymer dielectrics for film capacitors. researchgate.net

Polymer SystemMonomer ComponentEffect of tert-Butylphenoxy GroupPotential ApplicationReference
Aromatic Polyimides 1,3-diamino-4-(4′-tert-butylphenoxy)benzeneImproved solubility, Increased free volume, Enhanced gas permeability.Gas Separation Membranes researchgate.net
Phthalonitrile Resins Phthalonitriles with phenoxy groupsTunable viscosity and thermal properties.High-Temperature Composites researchgate.net
Polymer Dielectrics Diamines with sulfonyl-containing phenoxy side chainsPotential for excellent thermal resistance.High-Performance Film Capacitors researchgate.net

In-depth Understanding of Structure-Reactivity Relationships

A deeper, more fundamental understanding of how the molecular architecture of this compound and its derivatives dictates their physical properties and chemical reactivity is a critical area for future research. The interplay between the bulky tert-butyl group, the ether oxygen, and the two aromatic rings governs everything from solubility and melting point to the performance of materials derived from it.

The influence of the tert-butyl group is a key research focus. As demonstrated in the study of polyimides, this group acts as a "spacer," preventing dense packing of polymer chains. researchgate.net This structural effect directly translates into macroscopic property changes, such as increased gas permeability. researchgate.net Quantifying these relationships through a combination of experimental analysis and computational modeling will allow for the predictive design of materials. For example, by systematically varying the size and position of alkyl substituents, researchers can tune properties like free volume and solubility with greater precision.

The ether linkage provides rotational flexibility, which is crucial for the properties of derived polymers. However, it is also a site of potential chemical reaction. Understanding the stability of the C-O bond under various conditions (e.g., thermal stress, acidic/basic environments, oxidative stress) is essential for defining the operational limits of materials incorporating this moiety.

Furthermore, the electronic nature of the phenoxybenzene system can be modulated by adding other functional groups. For instance, introducing a bromomethyl group, as in 1-(bromomethyl)-4-phenoxybenzene, transforms the molecule into a reactive intermediate capable of undergoing nucleophilic substitution reactions. evitachem.com Conversely, incorporating the phenoxybenzene structure into larger, more complex molecules can influence their biological activity. In the development of isoflavanone-based enzyme inhibitors, a 3-(4-phenoxyphenyl)chroman-4-one derivative showed potent inhibitory effects, with docking simulations suggesting that the flexible oxygen bridge of the phenoxy group allows for crucial π–π stacking interactions within the enzyme's active site. nih.gov In-depth studies that correlate subtle structural changes with reactivity and biological or material function will be instrumental in designing next-generation molecules for specific applications.

Sustainable Synthesis and Processing of this compound Derivatives

In line with the global push towards green chemistry, a major future research direction is the development of sustainable methods for both the synthesis and processing of this compound and related compounds. This encompasses reducing waste, minimizing energy consumption, and using less hazardous materials.

A key focus is the replacement of traditional, stoichiometric reagents and harsh conditions with catalytic, environmentally benign alternatives. As mentioned previously, the use of visible-light photocatalysis for diaryl ether synthesis is a prime example of this trend, as it avoids metal catalysts and operates under mild conditions. researchgate.net The development of robust, reusable catalysts is another critical avenue. Research into sol-gel immobilized copper catalysts and magnetically separable nanocatalysts demonstrates a path toward systems where the catalyst can be easily removed from the reaction mixture and reused multiple times without significant loss of activity. nih.govrsc.org This not only reduces costs but also prevents contamination of the final product with metal residues.

The choice of solvent is another important consideration. Future research will likely emphasize the use of greener solvents, such as water or bio-based solvents, or even solvent-free reaction conditions. The Ullmann C-O coupling reaction has been successfully performed in water using a palladium-based nanocomposite catalyst, demonstrating the feasibility of aqueous synthesis for diaryl ethers. nih.gov

Electrochemical methods also present a sustainable pathway, both for synthesis and for the degradation of halogenated aromatic pollutants related to phenoxybenzene. scielo.org.mx These methods use electricity as a "clean" reagent and can often be performed at ambient temperature and pressure. Exploring electrochemical routes for the synthesis of this compound could offer a highly controlled and energy-efficient alternative to traditional thermal methods. The entire lifecycle of these chemicals is under scrutiny, with a goal of creating a circular economy where materials are designed for efficient synthesis, long life, and environmentally safe degradation or recycling.

Q & A

Q. Basic Research Focus

  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against E. coli and S. aureus. Use concentrations ranging from 0.1–100 µM in Mueller-Hinton broth .
  • Cytotoxicity Controls : Include MTT assays on mammalian cells (e.g., HEK293) to establish selectivity indices (IC₅₀ ratio: target cells vs. mammalian cells) .

Advanced Consideration : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like bacterial efflux pumps. Validate with SPR (Surface Plasmon Resonance) to quantify binding kinetics .

What strategies address low yields in large-scale synthesis?

Q. Advanced Research Focus

  • Catalyst Recycling : Optimize heterogeneous catalysts (e.g., Cu nanoparticles on Al₂O₃) to reduce metal leaching and enable reuse over 5 cycles without yield loss .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer, reducing reaction time from 24 hours to 2–4 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.